![molecular formula C20H13Cl3N2O B2796551 6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338978-84-0](/img/structure/B2796551.png)
6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
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Overview
Description
“6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. They are important in a variety of fields including pharmaceuticals, dyes, pigments, and pesticides .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. It also has three chlorine atoms and a benzyl ether group .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and halogenation. The presence of the chlorine atoms and the benzyl ether group in this compound could potentially influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzimidazoles include stability, resistance to oxidation and reduction, and the ability to form complexes with metal ions .Scientific Research Applications
Structural and Molecular Analysis
The compound 6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole, belonging to the benzimidazole derivatives, has been the subject of various structural and molecular analyses. Studies reveal detailed insights into the molecular geometry, including dihedral angles and hydrogen bonding, which are crucial for understanding its potential interactions and reactivity. For instance, the dihedral angles formed by the benzimidazole ring with the attached benzene rings have been quantitatively assessed, providing a foundation for predicting molecular behavior and interactions (Shu-Ping Yang et al., 2007).
Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives have been explored, demonstrating the versatility and reactivity of the benzimidazole core. For example, studies have detailed the synthesis protocols and characterized these compounds using various analytical techniques, such as IR, UV-Vis spectra, and density functional theory (DFT) calculations. These analyses help in understanding the electronic structure and potential chemical properties (P. Zhao et al., 2007).
Biological Activities
A significant area of research involves evaluating the biological activities of benzimidazole derivatives. These compounds have been studied for their antimicrobial and anticancer properties, highlighting their potential as bioactive molecules. For example, a series of benzimidazole derivatives exhibited potent antibacterial activities against various strains and demonstrated promising anticancer activities against different cancer cell lines. These findings suggest the therapeutic potential of these compounds in medical research and drug development (Em Canh Pham et al., 2022).
Spectroscopic and Theoretical Studies
The compound and its derivatives have been the subject of extensive spectroscopic and theoretical studies to elucidate their structural and electronic properties. Such studies include X-ray diffraction, HRMS, and DFT analyses, which provide valuable insights into the molecular structure, bonding, and charge distribution. These investigations contribute to a deeper understanding of the compound's chemical behavior and its potential interactions with other molecules (Hasan Saral et al., 2017).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, some benzimidazole derivatives are used as proton pump inhibitors, while others have antifungal or anthelmintic activity. Without more information, it’s difficult to speculate on the mechanism of action of this specific compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O/c21-15-5-1-13(2-6-15)12-26-25-19-11-17(23)9-10-18(19)24-20(25)14-3-7-16(22)8-4-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSIXAQZGHWYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole |
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